3H-spiro[1,3-benzothiazole-2,4'-oxane]
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Overview
Description
3H-spiro[1,3-benzothiazole-2,4’-oxane]: is a chemical compound with the molecular formula C11H13NOS and a molecular weight of 207 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a three-dimensional configuration. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-spiro[1,3-benzothiazole-2,4’-oxane] typically involves a two-stage process. The first stage is the condensation of appropriate starting materials, followed by a deprotonation step . Specific reaction conditions, such as temperature and pH, are crucial to ensure the successful formation of the spiro compound.
Chemical Reactions Analysis
Types of Reactions: 3H-spiro[1,3-benzothiazole-2,4’-oxane] undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3H-spiro[1,3-benzothiazole-2,4’-oxane] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 3H-spiro[1,3-benzothiazole-2,4’-oxane] involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into various biological receptors, influencing cellular processes. It may act by modulating enzyme activity, binding to DNA, or interacting with cell membranes, thereby exerting its effects.
Comparison with Similar Compounds
- Spiro[1,3-benzothiazole-2,4’-piperidine]
- Spiro[1,3-benzothiazole-2,4’-pyrrolidine]
- Spiro[1,3-benzothiazole-2,4’-morpholine]
Comparison: 3H-spiro[1,3-benzothiazole-2,4’-oxane] is unique due to its specific oxane ring, which imparts distinct chemical and physical properties compared to its analogs . This uniqueness makes it particularly valuable in applications where specific reactivity or stability is required .
Properties
IUPAC Name |
spiro[3H-1,3-benzothiazole-2,4'-oxane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-4-10-9(3-1)12-11(14-10)5-7-13-8-6-11/h1-4,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAXEPUVRHNBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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